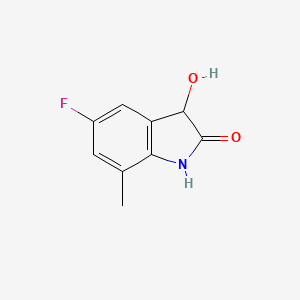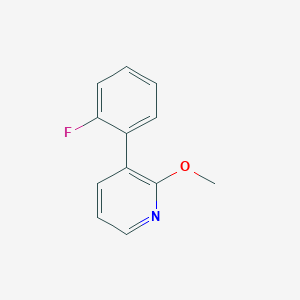
3-(2-Fluorophenyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-fluorophenyl group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-2-methoxypyridine typically involves the reaction of 2-fluorobenzaldehyde with 2-methoxypyridine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-2-pyridinecarboxaldehyde or 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 3-(2-Phenyl)-2-methoxypyridine.
Substitution: Formation of 3-(2-Aminophenyl)-2-methoxypyridine or 3-(2-Thiophenyl)-2-methoxypyridine.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and liquid crystals .
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-2-methoxypyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets, while the methoxy group can influence its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Fluorophenyl)propionic acid
- 3-(2-Fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone
- 1-(2-Fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl-acetylamino-benzoic acid ethyl ester .
Uniqueness
3-(2-Fluorophenyl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorophenyl and a methoxy group on the pyridine ring allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-2-methoxypyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-12-10(6-4-8-14-12)9-5-2-3-7-11(9)13/h2-8H,1H3 |
Clé InChI |
DMZGWKFGKXCFCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


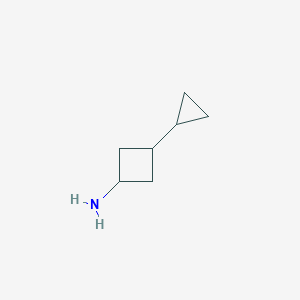
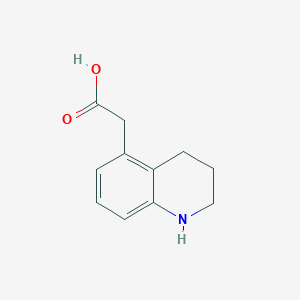
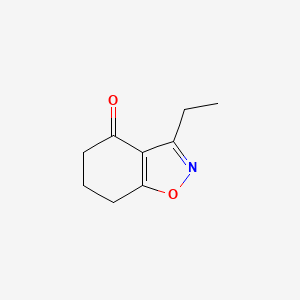
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
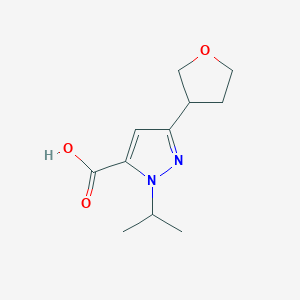
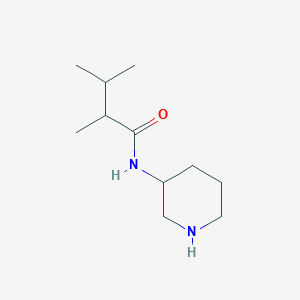
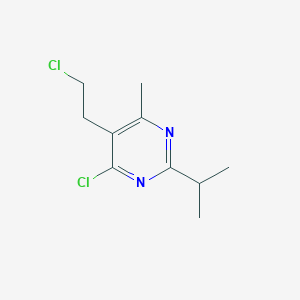
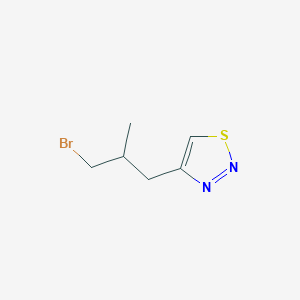
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13188202.png)
![1-[2-(1h-Imidazol-4-yl)ethyl]piperazine](/img/structure/B13188212.png)
